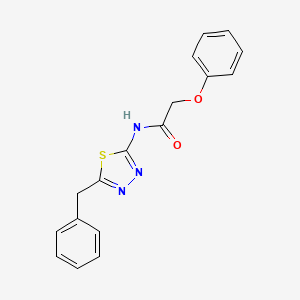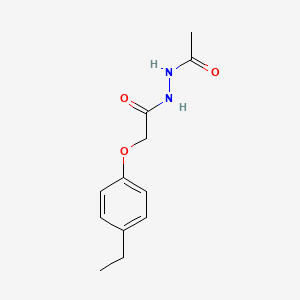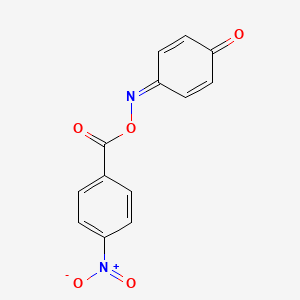![molecular formula C17H16Cl2N2O3 B5791882 N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5791882.png)
N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in various physiological processes, including sleep, cardiovascular function, and immune response. The adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. DPCPX has been widely used as a pharmacological tool to investigate the role of adenosine A1 receptor in various physiological and pathological conditions.
作用機序
N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide acts as a competitive antagonist of the adenosine A1 receptor, which means it binds to the receptor and prevents adenosine from binding and activating the receptor. The adenosine A1 receptor is a G protein-coupled receptor that inhibits the activity of adenylate cyclase and reduces the level of cyclic AMP (cAMP) in the cell. By blocking the adenosine A1 receptor, N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide increases the level of cAMP and activates downstream signaling pathways that are normally inhibited by adenosine.
Biochemical and physiological effects:
The biochemical and physiological effects of N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide depend on the specific experimental conditions and the target tissue or organ. In general, N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has been shown to increase the level of cAMP and activate downstream signaling pathways that are normally inhibited by adenosine. This can lead to various effects, such as increased neurotransmitter release, enhanced synaptic plasticity, and increased heart rate and blood pressure.
実験室実験の利点と制限
N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has several advantages as a pharmacological tool for scientific research. First, it is a highly selective antagonist of the adenosine A1 receptor, which means it can be used to specifically block the activity of this receptor without affecting other adenosine receptors or unrelated receptors. Second, N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has a high affinity for the adenosine A1 receptor, which means it can be used at relatively low concentrations to achieve a maximal effect. Third, N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has a well-established pharmacological profile and has been extensively characterized in various experimental systems.
However, there are also some limitations of using N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide in lab experiments. First, N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide is a synthetic compound that may have off-target effects or interact with other molecules in the experimental system. Second, N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide may have different effects in different tissues or organs, depending on the expression level and distribution of the adenosine A1 receptor. Third, N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide may have a short half-life or be metabolized quickly in vivo, which may limit its efficacy or duration of action.
将来の方向性
There are several future directions for scientific research on N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide and adenosine A1 receptor. First, more studies are needed to investigate the role of adenosine A1 receptor in various physiological and pathological conditions, such as cognitive function, pain, and inflammation. Second, more selective and potent antagonists of the adenosine A1 receptor may be developed to overcome the limitations of N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide and to explore the therapeutic potential of this receptor. Third, more studies are needed to investigate the downstream signaling pathways that are activated by adenosine A1 receptor blockade and to identify the molecular targets that mediate the effects of this receptor.
合成法
N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide can be synthesized by a multistep procedure involving the reaction of 4-methylbenzenecarboximidamide with 2,4-dichlorophenylacetic acid chloride in the presence of a base, followed by the reaction with 2-(2,4-dichlorophenoxy)propanoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The final product can be purified by column chromatography or recrystallization.
科学的研究の応用
N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has been widely used in scientific research to investigate the role of adenosine A1 receptor in various physiological and pathological conditions. For example, N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has been used to study the effects of adenosine A1 receptor activation on synaptic plasticity and neuronal excitability in the hippocampus, a brain region involved in learning and memory. N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide has also been used to investigate the role of adenosine A1 receptor in the regulation of cardiovascular function, such as heart rate and blood pressure.
特性
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-10-3-5-12(6-4-10)16(20)21-24-17(22)11(2)23-15-8-7-13(18)9-14(15)19/h3-9,11H,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPHCWLBCDZGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

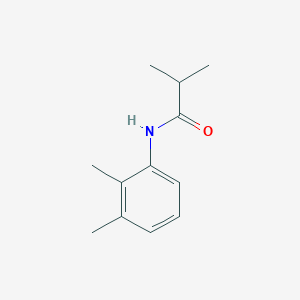
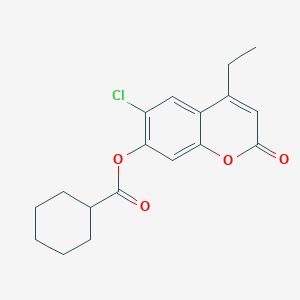
![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)



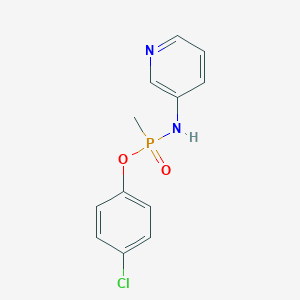
![4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791854.png)

![1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5791862.png)
